4-Hydroxytranylcypromine

Description

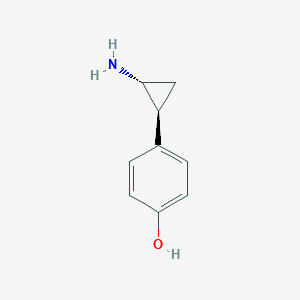

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S,2R)-2-aminocyclopropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADIWKXZWHXEDX-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909199 | |

| Record name | 4-(2-Aminocyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104777-77-7 | |

| Record name | rel-4-[(1R,2S)-2-Aminocyclopropyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxytranylcypromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminocyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Preparative Methodologies for 4 Hydroxytranylcypromine

Reported Synthetic Strategies for 4-Hydroxytranylcypromine

The synthesis of 4-hydroxytranylcypromine has been previously documented in the scientific literature, notably by Baker et al. in 1986. cdnsciencepub.comresearchgate.net This synthesis provides the reference material necessary for its unequivocal identification in biological samples. cdnsciencepub.com While detailed step-by-step procedures from the primary literature are proprietary, the general context of its parent compound, tranylcypromine (B92988), involves a multi-step synthesis. cbg-meb.nl The production of tranylcypromine sulfate (B86663) is typically achieved through a three-step synthesis, followed by conversion to the sulfate salt. cbg-meb.nl The synthesis of the hydroxylated analog is crucial for creating analytical standards used in toxicological and pharmacological research.

Table 1: Overview of Synthetic Strategy

| Compound | Reported Strategy | Key Application of Synthetic Product | Primary Reference |

| 4-Hydroxytranylcypromine | Synthesis has been previously reported. | Used as a reference compound for identification in metabolic studies. | Baker et al. (1986) cdnsciencepub.comresearchgate.netnih.gov |

Derivatization Procedures for Analytical Characterization of 4-Hydroxytranylcypromine and its Metabolites

The analytical detection and quantification of 4-hydroxytranylcypromine, particularly in biological matrices, often require a derivatization step. This chemical modification is necessary because compounds with polar functional groups containing active hydrogens, such as the hydroxyl (-OH) and primary amine (-NH2) groups in 4-hydroxytranylcypromine, exhibit poor chromatographic behavior and thermal instability. researchgate.netsigmaaldrich.com Derivatization increases the volatility and thermal stability of the analyte, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Several derivatization techniques have been successfully applied for the analysis of 4-hydroxytranylcypromine and related compounds:

Acylation: This is a common method where an acyl group is introduced to the molecule, targeting the amine and hydroxyl groups. researchgate.net

Aqueous Acetylation: Treatment with acetic anhydride (B1165640) in an aqueous solution converts 4-hydroxytranylcypromine into its N,O-diacetyl derivative. cdnsciencepub.com This derivative is more volatile and provides a distinct mass spectrum, facilitating its identification and separation from other metabolites like N-acetyltranylcypromine during GC-MS analysis. cdnsciencepub.comresearchgate.net

Perfluoroacylation: The use of perfluoroacylating reagents, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), is highly effective. nih.govresearchgate.net These reagents react with the amine and hydroxyl groups to form stable, volatile derivatives that are highly responsive to electron-capture detection (ECD), enhancing sensitivity. nih.gov Among these, HFBA has been noted to provide longer retention times and improved chromatographic separation of individual sympathomimetic amines. researchgate.netoup.com

Silylation: This technique involves replacing the active hydrogens in the -OH and -NH2 groups with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose in metabolomics. mdpi.comtcichemicals.com

The choice of derivatization reagent is critical and depends on the specific requirements of the analytical method, such as the desired level of sensitivity and the separation of co-eluting compounds. researchgate.netoup.com

Table 2: Derivatization Reagents for Analytical Characterization

| Derivatization Method | Reagent | Targeted Functional Groups | Resulting Derivative | Analytical Technique | References |

| Aqueous Acetylation | Acetic Anhydride | Primary Amine (-NH2), Hydroxyl (-OH) | N,O-diacetyl-4-hydroxytranylcypromine | GC-MS | cdnsciencepub.comresearchgate.net |

| Perfluoroacylation | Pentafluoropropionic Anhydride (PFPA) | Primary Amine (-NH2), Hydroxyl (-OH) | N,O-dipentafluoropropionyl derivative | GC-ECD, GC-MS | nih.govresearchgate.net |

| Perfluoroacylation | Heptafluorobutyric Anhydride (HFBA) | Primary Amine (-NH2), Hydroxyl (-OH) | N,O-diheptafluorobutyryl derivative | GC-MS | researchgate.netoup.com |

| Perfluoroacylation | Trifluoroacetic Anhydride (TFAA) | Primary Amine (-NH2), Hydroxyl (-OH) | N,O-ditrifluoroacetyl derivative | GC-MS | researchgate.netoup.com |

Metabolic Biotransformation Pathways of Tranylcypromine to 4 Hydroxytranylcypromine

Primary Metabolic Route: Aromatic Hydroxylation of Tranylcypromine (B92988)

The primary pathway for the formation of 4-hydroxytranylcypromine from its parent compound, tranylcypromine, is through aromatic hydroxylation. nih.gov This Phase I metabolic reaction introduces a hydroxyl group (-OH) onto the phenyl ring of the tranylcypromine molecule, specifically at the para (4th) position. researchgate.netnih.gov The resulting metabolite, para-hydroxytranylcypromine (p-OHTCP), has been identified in various biological systems, including in the brain and heart of rats following the administration of tranylcypromine. nih.gov This hydroxylation is a critical step that precedes further metabolic modifications.

Mechanistic Aspects of Ring Hydroxylation

The aromatic hydroxylation of compounds like tranylcypromine is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The generally accepted mechanism for CYP-mediated aromatic hydroxylation involves the enzyme's highly reactive iron-oxo species, known as Compound I. acs.org The process is initiated by the addition of this active oxygen species to a carbon atom on the aromatic ring, which is considered the rate-limiting step. acs.orgrsc.org This addition proceeds through a transition state that exhibits both radical and cationic characteristics. acs.orgrsc.org Following the formation of this tetrahedral intermediate, the reaction can proceed through different pathways, including rearrangement to form the final phenol (B47542) product, 4-hydroxytranylcypromine. acs.org The specific orientation of the substrate within the enzyme's active site is crucial for determining the efficiency and regioselectivity of the hydroxylation. uq.edu.au

Enzymatic Systems Implicated in Hydroxylation in Preclinical Models

In preclinical studies, particularly in rat models, the cytochrome P450 mixed-function oxygenase system located in the liver has been identified as responsible for the metabolism of tranylcypromine. nih.gov Ring-hydroxylated metabolites of tranylcypromine have been detected in the rat brain. researchgate.net While the specific CYP isozymes responsible for the 4-hydroxylation of tranylcypromine have not been definitively identified in all preclinical models, it is known that tranylcypromine can inhibit several human CYP enzymes, including CYP2C19, CYP2C9, and CYP2D6. nih.gov Such interactions suggest that these enzymes are likely involved in its metabolic pathways. nih.gov

Subsequent Metabolic Fates of 4-Hydroxytranylcypromine

Once formed, 4-hydroxytranylcypromine can undergo further biotransformation through Phase II conjugation reactions, primarily acetylation. These subsequent steps lead to the formation of acetylated derivatives.

Formation of N-Acetyl-4-Hydroxytranylcypromine

Following the initial hydroxylation, the 4-hydroxytranylcypromine metabolite can be acetylated on the nitrogen atom of the cyclopropylamine (B47189) group. This reaction results in the formation of N-acetyl-4-hydroxytranylcypromine. researchgate.net This metabolite has been identified in studies using rat urine, confirming this sequential hydroxylation and N-acetylation pathway in mammalian systems. researchgate.net

Formation of N,O-Diacetyl-4-Hydroxytranylcypromine

In some biological systems, a further acetylation step can occur. After the formation of N-acetyl-4-hydroxytranylcypromine, the hydroxyl group at the 4-position of the phenyl ring can also be acetylated. This results in the formation of N,O-diacetyl-4-hydroxytranylcypromine. researchgate.net This diacetylated metabolite has been notably identified in studies involving the fungus Cunninghamella echinulata. researchgate.netnih.govcdnsciencepub.com

Comparative Biotransformation Studies in Diverse Biological Systems

The metabolism of tranylcypromine, including the formation of 4-hydroxytranylcypromine and its derivatives, has been examined in different biological models, revealing both similarities and differences.

In mammalian systems, such as rats, aromatic hydroxylation to 4-hydroxytranylcypromine and subsequent N-acetylation are established metabolic routes. researchgate.netnih.gov Studies have confirmed the presence of p-hydroxytranylcypromine in both the brain and heart of rats, indicating its distribution beyond the liver where most metabolism occurs. nih.gov Further metabolism to N-acetyl-4-hydroxytranylcypromine has also been confirmed in rats. researchgate.net

Microbiological models have also been employed to study tranylcypromine biotransformation. The fungus Cunninghamella echinulata, known to possess cytochrome P450 systems analogous to those in mammals, has been shown to metabolize tranylcypromine extensively. nih.govnih.gov In this fungal model, N-acetyltranylcypromine was the major metabolite, similar to mammalian systems. nih.govcdnsciencepub.com However, a notable distinction is the formation of N,O-diacetyl-4-hydroxytranylcypromine, which was identified as a lesser metabolite in this fungus. researchgate.netnih.govcdnsciencepub.com

The following table summarizes the key metabolites of tranylcypromine identified in these different biological systems.

| Metabolite | Biological System | Reference |

|---|---|---|

| 4-Hydroxytranylcypromine | Rat (Brain and Heart) | nih.gov |

| N-Acetyl-4-Hydroxytranylcypromine | Rat (Urine) | researchgate.net |

| N,O-Diacetyl-4-Hydroxytranylcypromine | Fungus (Cunninghamella echinulata) | researchgate.netnih.govcdnsciencepub.com |

Mammalian Preclinical Models (e.g., Rat Brain and Urine)

In preclinical mammalian studies, the metabolism of tranylcypromine has been investigated, revealing that 4-hydroxytranylcypromine is a significant metabolite. nih.govhpra.ie Research utilizing rat models has successfully identified and quantified this compound in various biological samples, including the brain and urine. researchgate.netnih.gov

The liver is a primary site for this metabolic conversion, where hepatic enzymes catalyze the hydroxylation. hpra.iempa.se Following its formation, 4-hydroxytranylcypromine, along with other metabolites, can be detected in different tissues. Studies have confirmed the presence of ring-hydroxylated metabolites of tranylcypromine in the rat brain following administration of the parent drug. researchgate.netdntb.gov.ua

In addition to direct hydroxylation, further biotransformation can occur. For instance, studies of rat urine have identified N-acetyl-4-hydroxytranylcypromine, indicating that tranylcypromine can undergo both N-acetylation and ring hydroxylation. researchgate.netmpa.se This suggests a multi-step metabolic pathway where tranylcypromine is first hydroxylated to 4-hydroxytranylcypromine and then acetylated, or vice versa. The principal routes of metabolism in rats involve both ring-hydroxylation and N-acetylation. nih.gov

Table 1: Key Findings in Mammalian Preclinical Models

| Model/Sample | Metabolite(s) Detected | Key Finding | Reference(s) |

|---|---|---|---|

| Rat Brain | Ring-hydroxylated metabolites | Confirms that metabolites cross the blood-brain barrier or are formed within the brain. | researchgate.netdntb.gov.ua |

| Rat Urine | 4-Hydroxytranylcypromine, N-acetyltranylcypromine, N-acetyl-4-hydroxytranylcypromine | Demonstrates renal excretion of hydroxylated and acetylated metabolites. | nih.govresearchgate.netmpa.se |

Microbial Biotransformation Systems (e.g., Cunninghamella echinulata)

Microbial systems, particularly fungi, are often used as models to simulate and study mammalian drug metabolism. nih.govmdpi.com The fungus Cunninghamella echinulata has been shown to extensively metabolize tranylcypromine, mirroring pathways observed in mammals. nih.govcdnsciencepub.com

When incubated with Cunninghamella echinulata, tranylcypromine is converted into several products. nih.gov The major metabolite recovered is N-acetyltranylcypromine. nih.govcdnsciencepub.com Alongside this, lesser amounts of 4-hydroxytranylcypromine are also produced. nih.govcdnsciencepub.com In these fungal biotransformation studies, the hydroxylated metabolite was recovered as its N,O-diacetyl derivative, indicating subsequent acetylation of both the amino and hydroxyl groups. nih.govcdnsciencepub.com

The efficiency of this biotransformation can be influenced by the specific incubation conditions, such as the culture agitation method. nih.govcdnsciencepub.com These findings demonstrate that Cunninghamella echinulata possesses the enzymatic machinery necessary for the aromatic hydroxylation of tranylcypromine, reinforcing its utility as a predictive model for mammalian metabolic pathways. nih.gov

Table 2: Findings in Microbial Biotransformation Systems

| Microbial System | Parent Compound | Metabolite(s) Detected | Key Finding | Reference(s) |

|---|

Preclinical Pharmacological Activity of 4 Hydroxytranylcypromine

Monoamine Oxidase (MAO) Enzyme Inhibition Profile

Research into the metabolic fate of tranylcypromine (B92988) identified 4-hydroxytranylcypromine as a significant biotransformation product. hpra.iehpra.ie Subsequent preclinical investigations have established that this metabolite retains the capacity to inhibit monoamine oxidase. researchgate.netnih.gov

4-Hydroxytranylcypromine has been shown in preclinical studies to be an inhibitor of both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. researchgate.netcbg-meb.nl In vitro experiments have demonstrated that 4-hydroxytranylcypromine is a much stronger inhibitor of MAO-A than of MAO-B. nih.govresearchgate.net Some preliminary studies also suggest that it is slightly more potent at inhibiting MAO-A compared to MAO-B. researchgate.net

Monoamine oxidase enzymes are crucial in the metabolism of monoamine neurotransmitters. jmb.or.kr MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a preference for substrates like phenethylamine. psychiatrictimes.comwikipedia.org Both enzymes are responsible for the breakdown of dopamine. psychiatrictimes.com

When compared to its parent compound, 4-hydroxytranylcypromine is consistently reported as a weaker MAO inhibitor. researchgate.netnih.govcbg-meb.nlresearchgate.net Although it retains inhibitory properties, its potency is less than that of tranylcypromine. researchgate.netwikipedia.org Tranylcypromine itself is a nonselective and irreversible inhibitor of both MAO-A and MAO-B, with a slight preference for the MAO-B isoenzyme. wikipedia.orgwikiwand.com The reduction in inhibitory activity is a key differentiator between the metabolite and the parent drug. wikipedia.orgsmolecule.com

While specific quantitative data such as IC50 values for 4-hydroxytranylcypromine are not extensively detailed in the reviewed literature, the qualitative comparison is well-established. researchgate.net For context, various studies have reported the inhibitory concentrations for tranylcypromine. One study reported an IC50 value of 11.5 μM for MAO-A, while another reported IC50 values of 2.3 μM for MAO-A and 0.95 μM for MAO-B. selleckchem.commedchemexpress.com

Table 1: Comparative MAO Inhibition Profile

| Compound | Target Enzyme | Potency | Selectivity |

|---|---|---|---|

| 4-Hydroxytranylcypromine | MAO-A & MAO-B | Weaker than Tranylcypromine researchgate.netnih.govcbg-meb.nl | Stronger inhibitor of MAO-A than MAO-B nih.govresearchgate.net |

| Tranylcypromine | MAO-A & MAO-B | Potent Inhibitor | Nonselective, with slight preference for MAO-B wikipedia.orgwikiwand.com |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 4-Hydroxytranylcypromine |

| Tranylcypromine |

| Serotonin |

| Norepinephrine |

| Dopamine |

| Phenethylamine |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Hydroxytranylcypromine in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical tool for the identification and quantification of drug metabolites. Its application to 4-Hydroxytranylcypromine analysis combines the superior separation capability of gas chromatography with the precise detection and structural elucidation power of mass spectrometry.

The analytical workflow for 4-Hydroxytranylcypromine using GC-MS typically involves extraction from a biological matrix, derivatization, and subsequent chromatographic separation and detection. Research has confirmed the identification of 4-Hydroxytranylcypromine in brain and urine samples using GC-MS. nih.gov For the analysis to be successful, the polar nature of the 4-hydroxy and amine groups on the molecule must be chemically modified. This is achieved through derivatization, where these groups are converted into less polar, more volatile esters or ethers.

A common strategy involves acylation using perfluoroacylating reagents. nih.gov This process not only increases volatility but also introduces specific mass fragments that are useful for mass spectrometric identification. For instance, derivatizing with reagents like pentafluoroproprionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) yields stable derivatives with characteristic mass spectra, enabling sensitive detection in selected ion monitoring (SIM) mode.

The table below summarizes a typical methodological approach for GC-MS analysis based on established principles for related compounds.

| Parameter | Description |

| Biological Matrix | Brain tissue, Urine |

| Extraction | Liquid-liquid extraction or solid-phase extraction to isolate the analyte from matrix components. |

| Derivatization Reagent | Perfluoroacylating agents (e.g., PFPA, HFBA) to react with the hydroxyl and amine groups. nih.gov |

| GC Column | Typically a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS). mdpi.com |

| Ionization Mode | Electron Ionization (EI) is commonly used. |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic fragment ions of the derivatized analyte. |

Electron-Capture Gas Chromatography (EC-GC) Techniques

Electron-Capture Gas Chromatography (EC-GC) is a highly sensitive analytical technique that is particularly selective for compounds containing electronegative atoms, such as halogens. measurlabs.comchromatographyonline.com The electron-capture detector (ECD) operates by measuring a decrease in a constant current caused by the capture of electrons by electronegative analyte molecules as they elute from the GC column. chromatographyonline.com

Due to the absence of inherent electronegative elements in 4-Hydroxytranylcypromine, direct detection by EC-GC is not feasible. Therefore, derivatization is an essential prerequisite for this technique. The analysis of 4-Hydroxytranylcypromine in brain and urine has been successfully performed using EC-GC following derivatization with perfluoroacylating reagents. nih.gov These reagents introduce multiple fluorine atoms into the molecule, rendering the resulting derivative highly responsive to the ECD.

This derivatization strategy transforms the analyte into a polyfluorinated compound, which can be detected at very low concentrations, often in the picogram range. chromatographyonline.com The high sensitivity of EC-GC makes it an excellent method for trace-level quantification in complex biological samples.

The table below outlines the key aspects of the EC-GC technique for 4-Hydroxytranylcypromine analysis.

| Feature | Description |

| Principle | Detection of electronegative compounds that "capture" electrons, causing a measurable drop in detector current. chromatographyonline.com |

| Analyte Requirement | Must contain electronegative atoms (e.g., halogens). |

| Derivatization | Essential for 4-Hydroxytranylcypromine. Perfluoroacylating reagents are used to introduce fluorine atoms into the molecule. nih.gov |

| Advantages | Extremely high sensitivity for derivatized analytes; high selectivity, reducing interference from non-electronegative matrix components. chromatographyonline.com |

| Application | Quantification of trace levels of 4-Hydroxytranylcypromine in biological matrices like urine and brain tissue. nih.gov |

Structure Activity Relationship Sar Investigations of 4 Hydroxytranylcypromine

Influence of the 4-Hydroxy Moiety on Monoamine Oxidase Inhibitory Activity

The metabolic introduction of a hydroxyl group at the 4-position of the phenyl ring of tranylcypromine (B92988) (TCP) significantly impacts its monoamine oxidase (MAO) inhibitory activity. Research indicates that 4-Hydroxytranylcypromine, a primary metabolite of TCP, retains the ability to inhibit MAO but is a less potent inhibitor than the parent compound. wikipedia.orgresearchgate.net

The addition of the polar hydroxyl group to the aromatic ring alters the electronic and steric properties of the molecule, which likely affects its binding affinity for the active site of the MAO enzyme. While tranylcypromine itself is a non-selective and irreversible inhibitor of both MAO isoforms, its metabolites, including 4-Hydroxytranylcypromine, exhibit reduced inhibitory strength. wikipedia.org This attenuation of activity suggests that the unsubstituted phenyl ring of tranylcypromine is more optimal for potent MAO inhibition.

The table below summarizes the comparative inhibitory properties of tranylcypromine and its 4-hydroxylated metabolite.

| Compound | Relative MAO Inhibitory Potency |

| Tranylcypromine (TCP) | High |

| 4-Hydroxytranylcypromine (p-OH-TCP) | Weaker than TCP researchgate.net |

Structural Correlates of Isoform Selectivity (MAO-A vs. MAO-B) in Hydroxylated Metabolites

The introduction of the 4-hydroxy group to the tranylcypromine scaffold makes the molecule more structurally analogous to the natural substrates of MAO-A. Consequently, 4-Hydroxytranylcypromine shows a slight preference for inhibiting MAO-A compared to MAO-B. researchgate.net This finding is consistent with broader structure-activity relationship studies on phenethylamine-based compounds, which have demonstrated that the addition of hydroxyl functional groups generally reduces selectivity for the MAO-B isoform. rsc.org

The data below illustrates the shift in isoform selectivity upon hydroxylation.

| Compound | MAO Isoform Selectivity | Rationale |

| Tranylcypromine (TCP) | Non-selective | Lacks features that favor one isoform over the other. |

| 4-Hydroxytranylcypromine (p-OH-TCP) | Slightly more potent at inhibiting MAO-A than MAO-B researchgate.net | The 4-hydroxy group increases affinity for MAO-A, which preferentially binds hydroxylated amines. nih.gov |

Emerging Research Directions and Methodological Advancements Pertaining to 4 Hydroxytranylcypromine

Unexplored Biotransformation Pathways and Metabolite Identification

The biotransformation of tranylcypromine (B92988) primarily occurs in the liver, with aromatic hydroxylation and N-acetylation being the principal metabolic pathways. nih.govcdnsciencepub.com The formation of 4-hydroxytranylcypromine through the hydroxylation of the phenyl ring is a key phase-I metabolic reaction. nih.govcbg-meb.nl However, the specific cytochrome P450 (CYP) isoenzymes that catalyze this particular reaction are not yet fully elucidated, representing a significant gap in the metabolic map of tranylcypromine. researchgate.netnih.gov While tranylcypromine is known to inhibit several CYP enzymes, including CYP2A6, CYP2C19, CYP2C9, and CYP2D6, its role as a substrate for these enzymes requires more detailed investigation. nih.govnih.gov

Beyond simple hydroxylation, research has identified other metabolites, suggesting a more complex biotransformation network. researchgate.net Animal studies have been crucial in identifying these compounds, with metabolites such as N-acetyltranylcypromine, N-acetyl-4-hydroxytranylcypromine, and hippuric acid being detected in rat brain and urine. cbg-meb.nlmpa.se

A novel approach to exploring mammalian metabolism involves the use of microbial models. Studies using the fungus Cunninghamella echinulata have successfully demonstrated metabolic pathways analogous to those in mammals, including the formation of N-acetyltranylcypromine and 4-hydroxytranylcypromine. cdnsciencepub.com This microbiological model also uniquely identified an N,O-diacetyl derivative, specifically N,O-diacetyl-4-hydroxytranylcypromine, pointing towards acetylation of the hydroxyl group as another potential metabolic step. cdnsciencepub.comresearchgate.net These findings underscore that the full spectrum of tranylcypromine's biotransformation is still under exploration, with several metabolites identified whose clinical and pharmacological significance remains to be determined. researchgate.netnih.gov

Table 1: Identified Metabolites of Tranylcypromine

| Metabolite Name | Pathway | Matrix/Organism of Detection | Reference |

|---|---|---|---|

| 4-Hydroxytranylcypromine | Ring Hydroxylation | Rat Brain & Urine, Human | nih.govcbg-meb.nlmpa.se |

| N-acetyltranylcypromine | N-acetylation | Rat Brain & Urine, C. echinulata, Human | cdnsciencepub.comcbg-meb.nlmpa.se |

| N-acetyl-4-hydroxytranylcypromine | N-acetylation, Ring Hydroxylation | Rat Urine, Human | cbg-meb.nlmpa.sewikipedia.org |

| N,O-diacetyl-4-hydroxytranylcypromine | N-acetylation, O-acetylation | Cunninghamella echinulata | cdnsciencepub.com |

Refined Quantitative Analytical Approaches for Trace Metabolites

The low concentrations at which metabolites of tranylcypromine, including 4-hydroxytranylcypromine, are present in biological matrices pose a significant analytical challenge. researchgate.netnih.gov The development of highly sensitive and specific quantitative methods is therefore critical for pharmacokinetic studies and for understanding the complete metabolic profile.

Historically, gas chromatography (GC) has been a foundational technique for the analysis of these compounds. To enhance volatility and detection sensitivity, especially for electron-capture gas chromatography (EC-GC), derivatization of 4-hydroxytranylcypromine with perfluoroacylating reagents is a necessary step. nih.gov Combined gas chromatography-mass spectrometry (GC-MS) provides definitive identification and has been used to confirm the presence of 4-hydroxytranylcypromine and its acetylated derivatives in various biological samples. cdnsciencepub.comnih.gov

Modern analytical advancements are moving towards liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique generally offers higher specificity and sensitivity for the analysis of polar, non-volatile metabolites directly from biological fluids, often with minimal sample preparation. While specific LC-MS/MS methods for 4-hydroxytranylcypromine are not extensively detailed in the reviewed literature, its successful application in microbial biotransformation studies to identify polar metabolites of other drugs suggests its high potential in this area. researchgate.net High-performance liquid chromatography (HPLC) coupled with UV detection has also been employed in in vitro studies to quantify the formation of metabolites in CYP inhibition assays. nih.gov

Table 2: Analytical Methods for the Detection of 4-Hydroxytranylcypromine and Related Metabolites

| Analytical Technique | Method Details | Application | Reference |

|---|---|---|---|

| Gas Chromatography-Electron Capture Detection (EC-GC) | Requires derivatization with perfluoroacylating reagents | Quantification in brain and urine | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides structural confirmation | Identification in brain, urine, and microbial cultures | cdnsciencepub.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Used for quantifying product formation | In vitro CYP enzyme inhibition studies | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.